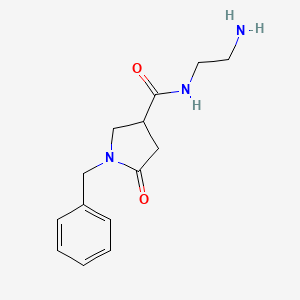

N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide

Descripción

N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-based heterocyclic compound featuring a 5-membered lactam ring (5-oxopyrrolidine) substituted with a benzyl group at the 1-position and a carboxamide-linked 2-aminoethyl moiety at the 3-position.

Propiedades

IUPAC Name |

N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c15-6-7-16-14(19)12-8-13(18)17(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZOBKXARDOVKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of a suitable precursor, such as a γ-lactam, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The aminoethyl side chain is then added via reductive amination, using reagents such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions, such as catalytic hydrogenation, can convert the carbonyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Alkyl halides, acid chlorides.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxyl, oxo, and substituted aminoethyl groups.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide exhibit significant anticancer properties. A study highlighted the compound's effectiveness against A549 human lung adenocarcinoma cells, demonstrating structure-dependent cytotoxicity. Notably, compounds with free amino groups showed more potent anticancer activity compared to those with acetylamino fragments .

Table 1: Anticancer Activity Overview

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide | A549 | 10 | |

| Compound X (related) | HCT116 | 15 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against multidrug-resistant pathogens. Studies have shown that certain derivatives exhibit potent activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggests that modifications can enhance efficacy against resistant strains .

Table 2: Antimicrobial Efficacy

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide | S. aureus | 32 µg/mL | |

| Compound Y (related) | E. coli | 16 µg/mL |

Case Study: Anticancer Activity

A study explored the anticancer properties of various pyrrolidine derivatives, including N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide. It was found that compounds with specific structural features could significantly reduce cell viability in cancer models while sparing non-cancerous cells .

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of related compounds against resistant bacterial strains. The findings indicated a strong correlation between structural modifications and enhanced antimicrobial potency, highlighting the potential for developing new therapeutic agents targeting resistant pathogens .

Mecanismo De Acción

The mechanism of action of N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways and physiological responses. The exact pathways involved depend on the specific application and target of the compound.

Comparación Con Compuestos Similares

Key Differences :

- Core Structure: The target compound uses a pyrrolidine lactam ring, whereas cyclam/cyclen derivatives feature macrocyclic tetraamine frameworks. The smaller pyrrolidine ring may limit metal coordination sites compared to cyclam’s four nitrogen donors.

- Substituents : The benzyl group in the target compound provides hydrophobic character, contrasting with the polar acetate pendant arms often added to cyclam derivatives for improved solubility and bioactivity .

Comparative Data Table

Discussion of Functional Divergence

The absence of reported bioactivity for N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide contrasts with the well-documented antiviral properties of cyclam-polyamine hybrids. This discrepancy may arise from structural factors:

- The pyrrolidine lactam lacks the multidentate coordination sites of cyclam, reducing its ability to bind metal ions or biomolecular targets.

- The benzyl group’s hydrophobicity might hinder solubility, whereas cyclam derivatives with polar substituents achieve better cellular uptake .

Actividad Biológica

N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential neuroprotective, anticancer, and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by various research findings and data tables.

Chemical Structure and Properties

The compound features a pyrrolidine ring, an amide functional group, and a benzyl moiety, which contribute to its biological activity. The structural formula can be represented as follows:

Neuroprotective Activity

Recent studies have highlighted the neuroprotective properties of derivatives related to N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide. For instance, a derivative known as 12k demonstrated significant protective effects against N-methyl-D-aspartate (NMDA)-induced cytotoxicity in vitro. This compound showed higher potency than the reference drug ifenprodil, particularly in attenuating calcium influx and suppressing NR2B receptor upregulation induced by NMDA . Furthermore, behavioral tests indicated that 12k improved learning and memory in vivo, suggesting its potential as a neuroprotective agent.

Anticancer Activity

The anticancer properties of N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide have been explored through various studies. A recent investigation assessed the cytotoxic effects of related 5-oxopyrrolidine derivatives on human lung adenocarcinoma (A549) cells. The results demonstrated a structure-dependent anticancer activity, with certain compounds significantly reducing cell viability compared to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Compound 15 | A549 | 66 | More potent than control |

| Compound 21 | A549 | Not specified | Selective against multidrug-resistant strains |

The study also indicated that compounds containing free amino groups exhibited more potent anticancer activity while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Activity

In addition to its neuroprotective and anticancer effects, N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide has shown promising antimicrobial activity. Research has demonstrated that derivatives possess significant efficacy against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The compounds were tested against various pathogens, including carbapenem-resistant strains, revealing their potential as novel antimicrobial agents .

Table 2: Antimicrobial Efficacy of Selected Compounds

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Resistance Type |

|---|---|---|---|

| Compound 18 | S. aureus | 32 µg/mL | Methicillin-resistant |

| Compound 19 | E. coli | 16 µg/mL | Carbapenem-resistant |

The mechanisms underlying the biological activities of N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide derivatives involve multiple pathways:

- Neuroprotection : The compound's ability to modulate NMDA receptor activity suggests that it may protect neurons from excitotoxicity.

- Anticancer : The structure-dependent cytotoxicity observed in cancer cell lines indicates that these compounds may interfere with cellular proliferation and induce apoptosis.

- Antimicrobial : The observed efficacy against resistant bacterial strains points to potential mechanisms involving disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.